EINECS 243-419-6
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Overview
Description
EINECS 243-419-6, also known as 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone, is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.231 g/mol . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. It is likely that large-scale synthesis would follow similar routes as laboratory synthesis but optimized for higher yields and purity. This may involve the use of specialized catalysts, solvents, and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinones, while reduction can produce hydroquinones.
Scientific Research Applications
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with molecular targets and pathways within cells. The quinone moiety can participate in redox reactions, potentially affecting cellular oxidative stress and signaling pathways. Specific molecular targets and pathways are not well-characterized but may include enzymes and proteins involved in redox regulation.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trichloro-1-phenylethanol: (EINECS 217-887-7)
Ethyl pentanoate: (EINECS 208-726-1)
2-heptanone: (EINECS 203-767-1)
Uniqueness
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and potential biological activity. Its quinone moiety is particularly notable for its redox properties, which are not present in many similar compounds.
Properties
CAS No. |
19899-32-2 |
---|---|
Molecular Formula |
C10H20 |
Molecular Weight |
140.27 |
IUPAC Name |
(1R,3S)-1,2,3,5-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-7-5-8(2)10(4)9(3)6-7/h7-10H,5-6H2,1-4H3/t7?,8-,9+,10? |
InChI Key |
HLPYGMSCWOQRJN-XWJSGITJSA-N |
SMILES |
CC1CC(C(C(C1)C)C)C |
Synonyms |
(1alpha,2alpha,3alpha,5beta)-1,2,3,5-tetramethylcyclohexane |
Origin of Product |
United States |
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